

biological activity of 2-(Piperidin-4-yl)acetamide hydrochloride

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Compound of Interest

Compound Name: 2-(Piperidin-4-yl)acetamide

Cat. No.: B176132

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An in-depth analysis of the biological activity of **2-(Piperidin-4-yl)acetamide** hydrochloride reveals its primary role as a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-4). This inhibition is a key mechanism in the regulation of glucose homeostasis, making it a compound of significant interest in the development of therapeutics for type 2 diabetes.

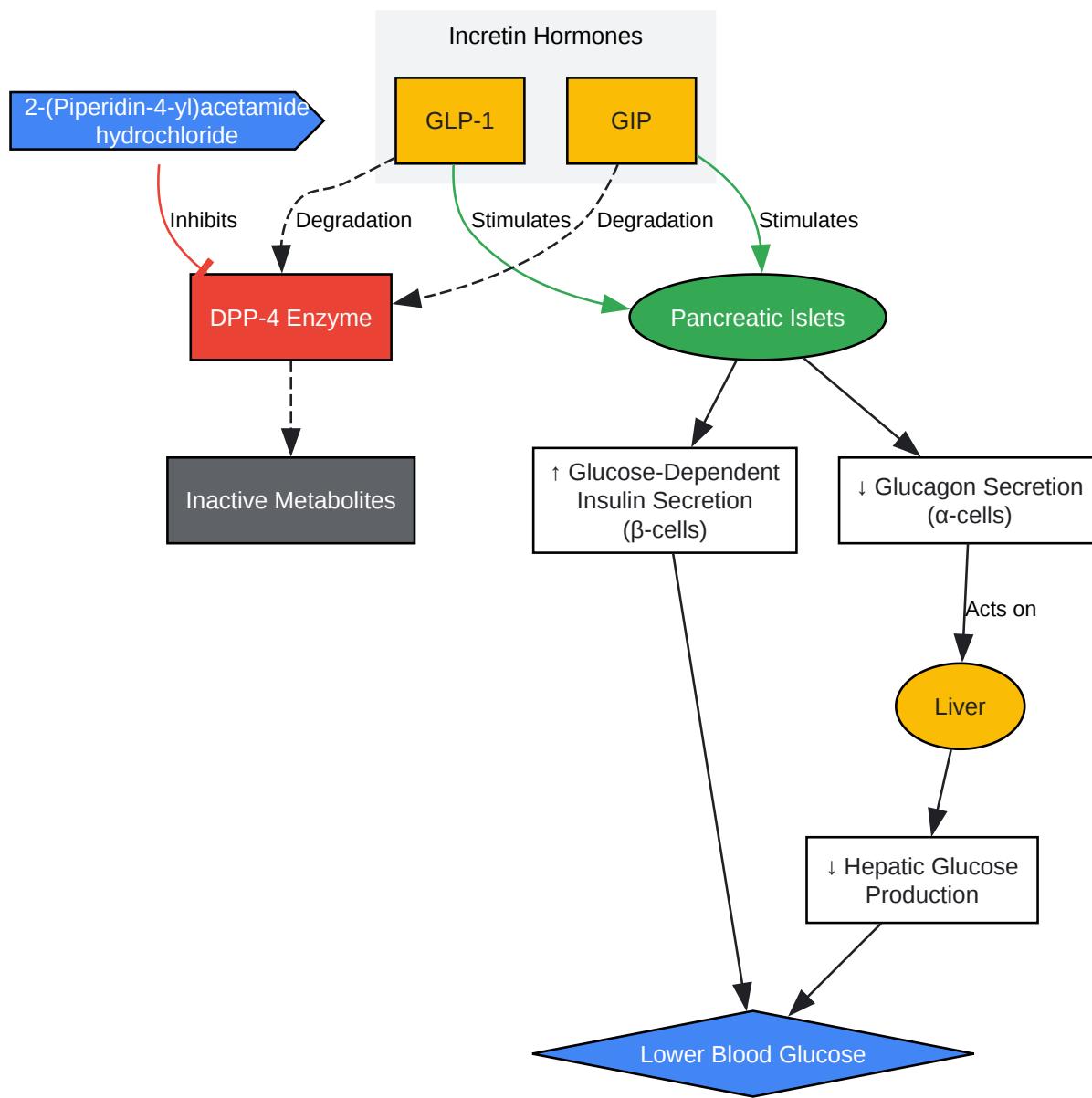
Mechanism of Action: DPP-4 Inhibition

2-(Piperidin-4-yl)acetamide hydrochloride exerts its therapeutic effect by targeting DPP-4, an enzyme responsible for the degradation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, the compound prevents the breakdown of these hormones, leading to their increased circulation and prolonged action.

The extended activity of GLP-1 and GIP results in several beneficial downstream effects for glucose control:

- Enhanced Insulin Secretion: Incretins potentiate glucose-dependent insulin secretion from pancreatic β -cells.
- Suppressed Glucagon Release: GLP-1, in particular, suppresses the release of glucagon from pancreatic α -cells, which in turn reduces hepatic glucose production.

This dual action of increasing insulin and decreasing glucagon in a glucose-dependent manner helps to lower blood glucose levels effectively, with a reduced risk of hypoglycemia compared to other anti-diabetic agents.



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Caption: Signaling pathway of **2-(Piperidin-4-yl)acetamide** hydrochloride via DPP-4 inhibition.

Quantitative Pharmacological Data

The biological activity of **2-(Piperidin-4-yl)acetamide** hydrochloride has been quantified through various in vitro and in vivo studies. The data below summarizes its potency and selectivity.

Parameter	Species	Value	Description
DPP-4 IC ₅₀	Human	6.2 nM	The half-maximal inhibitory concentration against the target enzyme, indicating high potency.
DPP-8 IC ₅₀	Human	> 10,000 nM	Demonstrates high selectivity for DPP-4 over the closely related DPP-8 enzyme.
DPP-9 IC ₅₀	Human	> 10,000 nM	Demonstrates high selectivity for DPP-4 over the closely related DPP-9 enzyme.
FAP IC ₅₀	Human	> 10,000 nM	Demonstrates high selectivity over Fibroblast Activation Protein (FAP).

Experimental Protocols

The characterization of this compound relies on standardized biochemical and cellular assays.

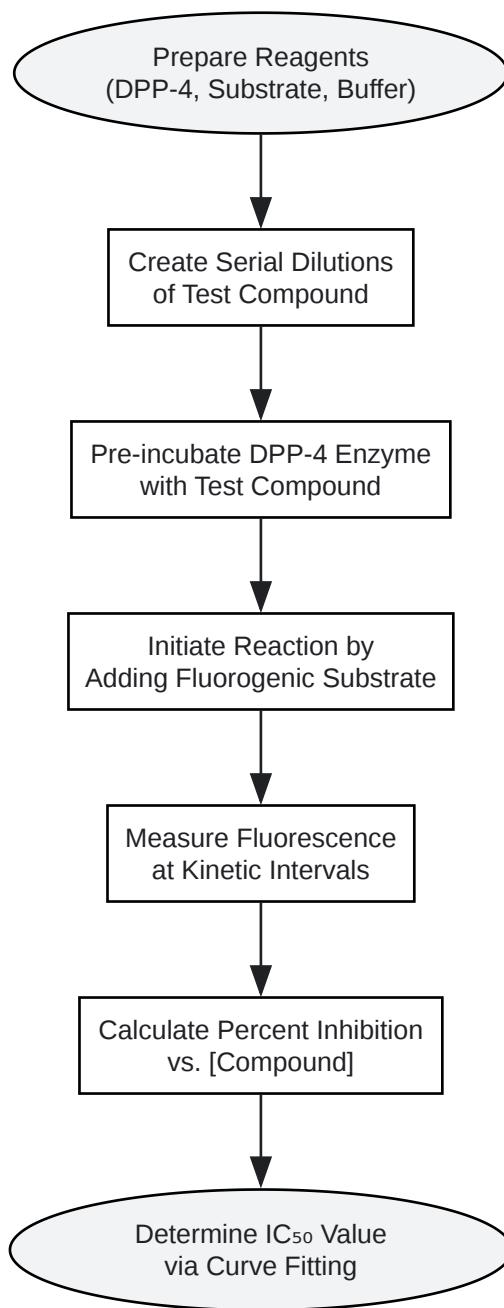
In Vitro DPP-4 Inhibition Assay

This assay is fundamental to determining the potency (IC₅₀) of the compound against its target enzyme.

Objective: To measure the concentration of **2-(Piperidin-4-yl)acetamide** hydrochloride required to inhibit 50% of DPP-4 enzymatic activity.

Methodology:

- Enzyme & Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in an appropriate assay buffer.
- Compound Dilution: The test compound is serially diluted to create a range of concentrations.
- Reaction Incubation: The DPP-4 enzyme is pre-incubated with the various concentrations of the test compound.
- Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.
- Fluorescence Measurement: The plate is incubated, and the fluorescence generated by the cleavage of the substrate is measured over time using a plate reader.
- Data Analysis: The rate of reaction at each compound concentration is calculated. The results are plotted as percent inhibition versus compound concentration, and the IC_{50} value is determined by fitting the data to a four-parameter logistic curve.



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Caption: Standard experimental workflow for an in vitro DPP-4 inhibition assay.

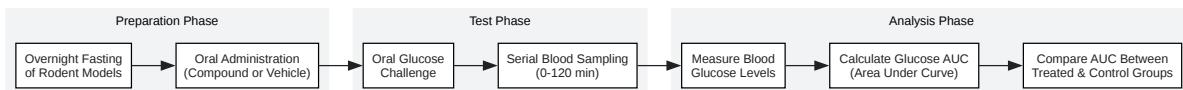
In Vivo Oral Glucose Tolerance Test (OGTT)

This study is a crucial in vivo model to assess the compound's effect on glucose metabolism in a living organism, often a rodent model of type 2 diabetes.

Objective: To evaluate the ability of **2-(Piperidin-4-yl)acetamide** hydrochloride to improve glucose tolerance following an oral glucose challenge.

Methodology:

- Animal Acclimation & Fasting: Experimental animals (e.g., Zucker diabetic fatty rats) are fasted overnight to establish a baseline glucose level.
- Compound Administration: A test group receives the compound orally, while a control group receives a vehicle.
- Glucose Challenge: After a set period (e.g., 60 minutes), all animals receive a bolus of glucose via oral gavage.
- Blood Sampling: Blood samples are collected from the tail vein at specific time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
- Glucose Measurement: Blood glucose levels for each sample are measured using a glucometer.
- Data Analysis: The blood glucose concentrations are plotted against time. The Area Under the Curve (AUC) for the glucose excursion is calculated and compared between the treated and vehicle control groups to determine efficacy.



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Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).

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